molecular formula C18H29N5O3S B215197 N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide

N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide

Cat. No. B215197
M. Wt: 395.5 g/mol
InChI Key: DFOYVKXDWRPOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide, also known as PSB-603, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in cell proliferation, DNA repair, and apoptosis. PSB-603 has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide works by inhibiting the activity of CK2, which is a critical regulator of cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2 activity, N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide can block the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CK2 activity, N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying CK2 activity. However, N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has some limitations as well. It is not a highly selective inhibitor of CK2, and it may have off-target effects on other kinases. Additionally, N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for research on N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide. One area of interest is the development of more selective CK2 inhibitors that can target specific isoforms of the enzyme. Another area of interest is the combination of N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide with other cancer therapies to enhance their efficacy. Finally, further studies are needed to determine the safety and efficacy of N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide in human clinical trials.

Synthesis Methods

N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the coupling of various reagents. The first step involves the synthesis of 1-piperazinecarboxylic acid, which is then coupled with N-isopropyl-4-chloro-3-nitrobenzamide to form an intermediate product. The intermediate product is then reacted with 3-(1-piperidinylsulfonyl)-4-pyridinylamine to form N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide.

Scientific Research Applications

N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has been the subject of numerous scientific studies due to its potential as a cancer therapy. In one study, N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide was shown to inhibit the growth of breast cancer cells in vitro and in vivo. In another study, N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide was shown to enhance the efficacy of chemotherapy drugs in treating lung cancer cells. These findings suggest that N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide may be a promising candidate for the development of new cancer therapies.

properties

Product Name

N-isopropyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide

Molecular Formula

C18H29N5O3S

Molecular Weight

395.5 g/mol

IUPAC Name

4-(3-piperidin-1-ylsulfonylpyridin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H29N5O3S/c1-15(2)20-18(24)22-12-10-21(11-13-22)16-6-7-19-14-17(16)27(25,26)23-8-4-3-5-9-23/h6-7,14-15H,3-5,8-13H2,1-2H3,(H,20,24)

InChI Key

DFOYVKXDWRPOKQ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3

solubility

59.3 [ug/mL]

Origin of Product

United States

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